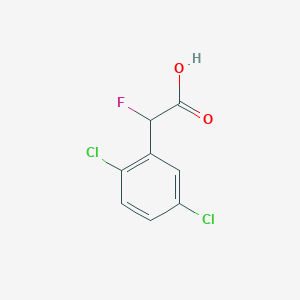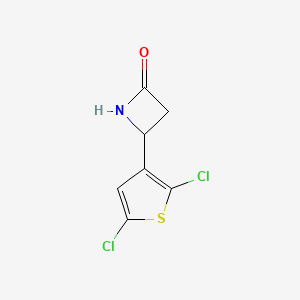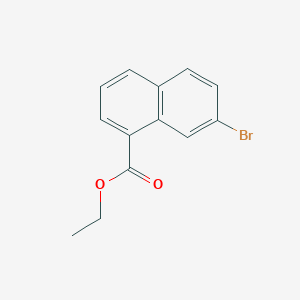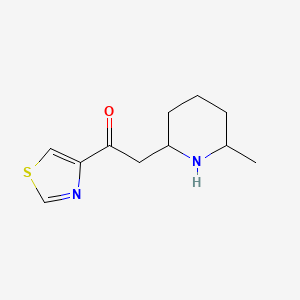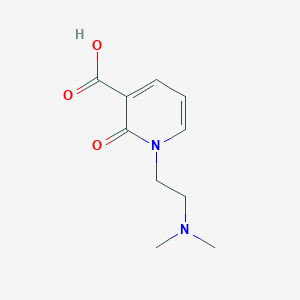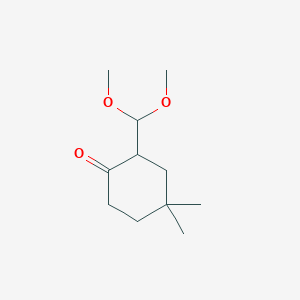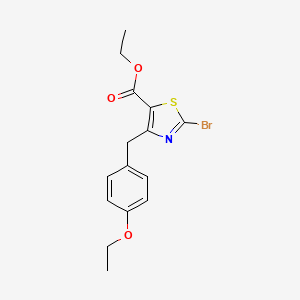
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the ethoxybenzyl and bromo substituents on the thiazole ring can significantly influence the compound’s chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the thiazole ring. The ethoxybenzyl group is then introduced via a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate: Similar structure but with a different position of the ethoxy group on the benzyl ring.
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H16BrNO3S |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
ethyl 2-bromo-4-[(4-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-19-11-7-5-10(6-8-11)9-12-13(14(18)20-4-2)21-15(16)17-12/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
LYTSDZPMSJSYKE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(SC(=N2)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

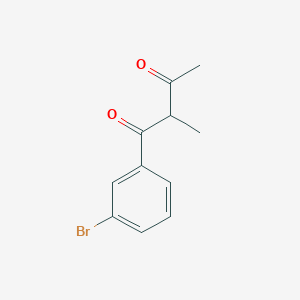
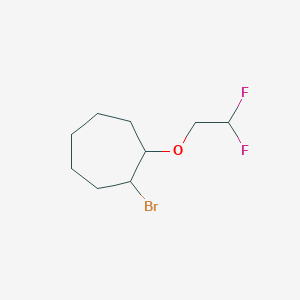
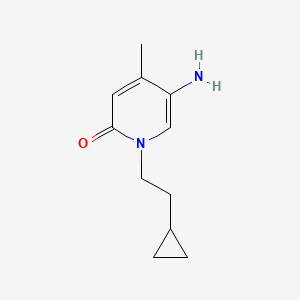
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
